[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVSMABLOAUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Trifluoroethoxy Group
The trifluoroethoxy moiety is introduced using sodium 2,2,2-trifluoroethoxide under Cu(I)-catalyzed conditions. As demonstrated in Flecainide synthesis (EP1918280A1), dibrominated precursors react with trifluoroethanol in DMF at 85–105°C with CuSO4, achieving >80% yield.
Reaction Conditions
Bromination at Position 2
Electrophilic bromination of 3-(2,2,2-trifluoroethoxy)toluene is achieved using N-bromosuccinimide (NBS) in acetic acid at 60°C. regioselectivity is controlled by the electron-donating trifluoroethoxy group, directing bromination to the ortho position (75–80% yield).
Reductive Amination
The methyl group is oxidized to aldehyde (e.g., using KMnO4/H2SO4), followed by reductive amination with ammonium acetate and NaBH3CN. This step affords the methanamine derivative in 65–70% yield.
Method 2: Ullmann Coupling and Nitrile Reduction
Ullmann Coupling for Trifluoroethoxy Installation
Aryl bromides react with 2,2,2-trifluoroethanol under Ullmann conditions. As described in WO2002066413A1, CuBr2 (15 mol%) and 1,10-phenanthroline in DMSO at 120°C for 12 hours provide 3-(2,2,2-trifluoroethoxy)-2-bromotoluene in 78% yield.
Benzylic Bromination and Ammonolysis
Free-radical bromination of the methyl group (NBS, AIBN, CCl4) generates the benzylic bromide, which undergoes ammonolysis in NH3/THF at 0°C to yield the amine (60% yield).
Method 3: Gabriel Synthesis from Benzylic Alcohol
Oxidation-Reduction Sequence
2-Bromo-3-(2,2,2-trifluoroethoxy)benzyl alcohol is oxidized to the aldehyde (MnO2) and then converted to the phthalimide via Gabriel synthesis. Hydrolysis with hydrazine releases the primary amine (55–60% overall yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr + Reductive Amination | High regioselectivity; Scalable | Multiple steps; Oxidative conditions | 60–70% |
| Ullmann + Ammonolysis | Fewer steps; Robust coupling | Requires high-temperature Cu catalysis | 65–78% |
| Gabriel Synthesis | Avoids harsh reductants | Low yield in phthalimide hydrolysis | 55–60% |
Solvent and Catalyst Optimization
-
DMF vs. DMSO : DMF enhances Cu(I) solubility for SNAr, while DMSO improves Ullmann coupling rates.
-
Catalyst Systems : CuSO4·5H2O outperforms CuI in trifluoroethoxy installation (90% vs. 75% yield).
-
Temperature Control : Reactions >100°C promote debromination side products; optimal range: 80–95°C.
Industrial-Scale Considerations
-
Cost Efficiency : Sodium trifluoroethoxide ($12.50/mol) is preferable to silver trifluoroacetate ($48/mol).
-
Purification : Silica gel chromatography is replaced with recrystallization from ethyl acetate/hexane (purity >98%).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base or under phase-transfer conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of intermediates and active ingredients.
Mechanism of Action
The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification. The trifluoroethoxy group can enhance lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations :
- Steric Hindrance : The 2-bromo-3-trifluoroethoxy arrangement creates steric bulk, which may reduce metabolic degradation compared to para-substituted analogs (e.g., [18]).
- Lipophilicity : The trifluoroethoxy group increases lipophilicity (logP) relative to methoxy or hydroxyl analogs, enhancing membrane permeability .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Point : Brominated analogs like 2-(2-Bromophenyl)ethylamine exhibit high melting points (~253°C) due to strong intermolecular interactions .
- Solubility : Trifluoroethoxy groups generally reduce aqueous solubility compared to methoxy derivatives but improve organic solvent compatibility .
- Stability : Fluorinated groups enhance metabolic stability, as seen in pyridine-based derivatives with anticancer activity .
Biological Activity
[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its structure features a bromine atom and a trifluoroethoxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atom: Introduces electrophilic characteristics.
- Trifluoroethoxy Group: Enhances lipophilicity and membrane permeability.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The trifluoroethoxy moiety increases lipophilicity, allowing for better penetration through lipid membranes. The amine group can engage in hydrogen bonding and electrostatic interactions with various proteins and enzymes, potentially modulating their activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoroalkyl groups exhibit enhanced antimicrobial properties. For instance, the incorporation of the trifluoroethoxy group in phenylmethanamine derivatives has been linked to increased activity against certain bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:
- Target Enzyme: Neutral Sphingomyelinase 2 (nSMase2)
- Inhibition Assay Results:
- IC50 value: 50 nM
- Selectivity: High selectivity towards nSMase2 compared to other phospholipases.
Case Study 1: Antiviral Activity
A study evaluated the efficacy of this compound against SARS-CoV-2 Mpro inhibitors. The compound was found to exhibit moderate inhibitory effects on the enzymatic activity of Mpro with an IC50 value in the low micromolar range. This suggests potential as a lead compound in antiviral drug development.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of derivatives containing the trifluoroethoxy moiety. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Bromination and trifluoroethoxy group introduction require regioselective control. For example, bromination may employ (N-bromosuccinimide) under radical conditions to target the ortho position relative to the methanamine group. The trifluoroethoxy group is introduced via nucleophilic substitution using trifluoroethanol and a base like NaH. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high yield and purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- : The trifluoroethoxy group’s protons are silent, but adjacent aromatic protons show splitting patterns (e.g., doublet for H-4 due to coupling with H-2). The methanamine appears as a broad singlet (~2.5 ppm).
- : The brominated carbon (C-2) appears at ~115 ppm, while the trifluoroethoxy signal is split into a quartet (~120 ppm) due to .
- Mass Spectrometry : ESI-MS in positive mode shows the molecular ion peak at 284.0 (calculated for ) with isotopic patterns confirming bromine .
Q. What safety protocols are essential when handling brominated intermediates during synthesis?
- Methodological Answer : Brominated compounds require PPE (gloves, goggles, lab coat) and fume hood use. Quench excess bromine with 10% sodium thiosulfate. Waste should be segregated into halogenated solvent containers. For amine stability, reactions under inert atmosphere (N/Ar) prevent oxidation. Intermediate storage at 4°C in amber vials minimizes degradation .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence binding affinity in molecular docking studies?
- Methodological Answer : The group’s electron-withdrawing nature enhances electrostatic interactions with target enzymes. Using AutoDock4, parameterize the ligand with Gasteiger charges and apply Lamarckian genetic algorithms. Docking into microbial leucyl-tRNA synthetase (e.g., PDB: 1WKE) shows the trifluoroethoxy group forming hydrophobic contacts with Val and hydrogen bonds with Asp. Compare binding energies (ΔG) with non-fluorinated analogs to quantify affinity improvements .
Q. What strategies address regioselectivity challenges in brominating the 3-(trifluoroethoxy)phenyl scaffold?
- Methodological Answer : Regioselectivity is influenced by directing groups. The methanamine at C-1 directs bromination to C-2 via ortho/para effects. Using Lewis acids like FeBr polarizes the aromatic ring, favoring bromination at the electron-rich ortho position. Competitive pathways (e.g., meta substitution) are minimized by low-temperature conditions (-20°C) and controlled stoichiometry (1.1 eq ). Validate regiochemistry via NOE NMR or X-ray crystallography .
Q. How can in vitro assays guide the design of [2-Bromo-3-(trifluoroethoxy)phenyl]methanamine derivatives for antifungal activity?
- Methodological Answer :
- Microdilution Assay : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium (24–48 hr, 35°C). Derive MIC values; compare with fluconazole controls.
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) at C-5 to enhance membrane penetration. Replace bromine with iodine to assess halogen size effects.
- Cytotoxicity Screening : Use HEK293 cells to ensure selectivity (IC > 100 μM). Data contradictions (e.g., high MIC but low cytotoxicity) may require pharmacokinetic modeling to optimize bioavailability .
Q. What computational methods resolve discrepancies in reaction mechanism proposals for trifluoroethoxy group installation?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for vs. radical pathways. Compare activation energies () for trifluoroethanol attack on brominated intermediates. Experimental validation via kinetic isotope effects (KIE) using deuterated substrates confirms the dominant mechanism. Conflicting data (e.g., unexpected byproducts) may arise from solvent polarity effects, requiring PCM (Polarizable Continuum Model) adjustments in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
